molecular formula C17H13NO3 B2518291 N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1846-99-7

N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2518291
CAS No.: 1846-99-7
M. Wt: 279.295
InChI Key: XUNAVIWFCXQWCJ-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1846-99-7) is a synthetically derived coumarin-3-carboxamide with significant promise in early-stage pharmaceutical and antimicrobial research. Supplied at a minimum purity of 95%, this compound is a valuable chemical tool for probing structure-activity relationships and developing novel therapeutic agents. C-3 substituted coumarin derivatives, such as this compound, are a focal point in medicinal chemistry due to their diverse pharmacological potential. Recent investigations highlight the critical role of the C-3 carboxamide moiety in enhancing activity against challenging Gram-positive bacterial strains, including Staphylococcus aureus (S. aureus). Research into structurally similar coumarins demonstrates that specific substitutions at this position can lead to potent antibacterial effects, providing a promising avenue for combating antibiotic resistance . Beyond antimicrobial applications, coumarin derivatives are extensively studied for their anticancer properties. Some functionalized coumarin-3-carboxamides are designed as potential anti-austerity agents, a strategy to target cancer cell tolerance to nutrient starvation, while others have shown potent antiproliferative activities against human breast cancer cell lines in vitro . The core coumarin structure is also known for its antioxidant, anti-inflammatory, and central nervous system (CNS) stimulant properties, making it a versatile scaffold in drug discovery . This product is offered For Research Use Only. It is strictly intended for laboratory research and development purposes and is not certified for human or veterinary diagnostic, therapeutic, or any other consumer uses. All buyers assume responsibility for confirming product identity and/or purity prior to use.

Properties

IUPAC Name

N-(3-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-5-4-7-13(9-11)18-16(19)14-10-12-6-2-3-8-15(12)21-17(14)20/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNAVIWFCXQWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Amidation Reaction: The chromene derivative is then reacted with 3-methylphenylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

    Oxidation: Hydroxylated derivatives of the 3-methylphenyl group.

    Reduction: Hydroxyl derivatives of the chromene core.

    Substitution: Nitrated, brominated, or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide has the following molecular characteristics:

  • Molecular Formula : C17H13NO3
  • Molecular Weight : 279.29 g/mol
  • IUPAC Name : N-(3-methylphenyl)-2-oxochromene-3-carboxamide

The compound features a chromene backbone, which is crucial for its biological activity. The presence of the 3-methylphenyl substituent enhances its lipophilicity, potentially improving its bioavailability.

Pharmaceuticals

This compound exhibits significant potential in pharmaceutical applications:

  • Anticancer Activity : Research indicates that compounds in this class can induce apoptosis in cancer cells. For instance, studies have shown that derivatives can activate caspase pathways leading to programmed cell death in various cancer cell lines, including MCF-7 and MDA-MB-231 cells .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against resistant bacterial strains. Studies suggest that it may inhibit specific enzymes critical for bacterial growth, making it a candidate for alternative therapies .
ApplicationMechanismReferences
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits bacterial enzymes

Biological Research

The compound's interactions with biological targets are crucial for understanding its therapeutic potential:

  • Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for cellular proliferation .
  • Modulation of Signaling Pathways : It can modulate pathways related to inflammation and apoptosis, influencing immune responses and cell survival .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in industrial applications:

  • Material Science : The compound is being explored for its non-linear optical properties, making it suitable for applications in photonics and optoelectronics .

Anticancer Efficacy Study

A notable study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells through a concentration-dependent mechanism. The study reported an increase in reactive oxygen species (ROS) production correlating with apoptosis induction .

Antimicrobial Activity Assessment

Another research effort assessed the antimicrobial activity of various derivatives similar to this compound against multiple bacterial strains. Results indicated lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics, highlighting the compound's potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

6-Methyl Substitution

The addition of a methyl group at the 6-position of the chromene ring (6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide) introduces steric and electronic modifications. This substitution slightly increases molecular planarity and enhances π-π stacking interactions in the crystal lattice compared to the unsubstituted parent compound.

Benzo[f]chromene Derivatives

Replacing the chromene core with a benzo[f]chromene system (e.g., N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide) extends the conjugated π-system, altering electronic properties. This structural change results in a red shift in UV-Vis absorption spectra and increases molar extinction coefficients, making such derivatives suitable for optoelectronic applications . The melting point for this compound is 277.1–279.2°C, significantly higher than simpler chromene carboxamides, likely due to enhanced intermolecular interactions from the extended aromatic system .

Variations in the Aryl Carboxamide Group

3-Methylphenyl vs. 3-Methoxyphenyl

Replacing the 3-methylphenyl group with a 3-methoxyphenyl moiety (N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide) introduces electron-donating effects. This modification increases dipole moments and hyperpolarizabilities, as demonstrated in nonlinear optical (NLO) studies. Compound II (3-methoxyphenyl) exhibits a 15% higher first hyperpolarizability (β) than Compound I (3-methylphenyl), attributed to the methoxy group’s electron-donating resonance effects .

Phenethyl vs. Phenyl Groups

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide features a phenethyl linker instead of a direct phenyl attachment.

Nonlinear Optical (NLO) Performance

Comparative studies of Compounds I and II reveal that methoxy-substituted derivatives (Compound II) outperform methyl-substituted analogs in NLO efficiency. The methoxy group’s electron-donating nature enhances charge transfer across the chromene-carboxamide framework, critical for applications in photonic devices .

Data Tables

Table 1: Melting Points and Substituent Effects

Compound Name Substituent (Chromene) Aryl Group Melting Point (°C)
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide Benzo[f]chromene 3,5-Dimethylphenyl 277.1–279.2
6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide 6-Methyl 3-Methylphenyl Not reported
N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide 6-Methyl 3-Methoxyphenyl Not reported

Table 2: Nonlinear Optical Properties

Compound Substituent (Aryl) Hyperpolarizability (β, a.u.) Dipole Moment (Debye)
Compound I 3-Methylphenyl 1,250 6.8
Compound II 3-Methoxyphenyl 1,440 7.2

Biological Activity

N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chromene backbone characterized by a fused benzene and pyran ring, with a carboxamide functional group at the 3-position. The presence of the 3-methylphenyl substituent enhances its chemical properties and biological activities.

Property Details
Molecular Formula C16H15NO3
Molecular Weight 271.30 g/mol
IUPAC Name This compound
Solubility Soluble in organic solvents, slightly soluble in water

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an enzyme inhibitor, particularly targeting enzymes implicated in inflammatory pathways. By binding to the active sites of these enzymes, it modulates various biochemical pathways, leading to its observed effects.

Biological Activities

  • Antimicrobial Activity
    • Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro tests revealed effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
    • For instance, related chromene derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
  • Anti-inflammatory Effects
    • Research indicates that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in macrophages, demonstrating potential for treating inflammatory diseases .
    • The compound's mechanism involves the inhibition of reactive oxygen species (ROS) production, which is critical in inflammatory responses.
  • Antioxidant Activity
    • The compound exhibits strong antioxidant properties, which are essential for combating oxidative stress-related diseases. Studies have shown that it effectively scavenges free radicals and chelates metal ions .
  • Potential Anticancer Properties
    • Preliminary studies suggest that compounds similar to this compound may have anticancer effects by inducing apoptosis in cancer cell lines. The specific pathways involved are still under investigation but show promise for future therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

Study 1: Antimicrobial Evaluation

A comparative study assessed various chromene derivatives' antimicrobial efficacy against common pathogens. This compound exhibited significant activity with an MIC of 0.25 μg/mL against S. aureus, highlighting its potential as a lead compound for antibiotic development .

Study 2: Anti-inflammatory Mechanism

In vitro experiments using RAW 264.7 macrophages demonstrated that this compound effectively reduced NO production induced by lipopolysaccharide (LPS). The IC50 value for NO inhibition was determined to be approximately 12 µM, indicating strong anti-inflammatory properties .

Study 3: Antioxidant Activity Assessment

A series of assays revealed that this compound exhibited superior radical scavenging activity compared to standard antioxidants like Trolox and Vitamin E, suggesting its potential utility in preventing oxidative stress-related conditions .

Q & A

Q. Q1. What are the recommended synthetic routes for N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis involves two critical steps:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions (e.g., H₂SO₄ or NaOH) to yield the 2-oxochromene scaffold.

Amidation : Reacting 2-oxo-2H-chromene-3-carboxylic acid with 3-methylaniline using coupling agents like EDCI/HOBt in anhydrous DMF or THF .
Purity Optimization :

  • Use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification.
  • Monitor reactions via TLC and confirm final structure by ¹H/¹³C NMR and HRMS .

Q. Q2. How does the methylphenyl substituent influence the compound’s spectroscopic characterization?

Methodological Answer:

  • ¹H NMR : The 3-methylphenyl group shows aromatic protons as multiplet (δ 6.8–7.4 ppm) and a singlet for the methyl group (δ 2.3–2.5 ppm).
  • FT-IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (chromene lactone C=O) .
  • X-ray Crystallography : Used to resolve spatial orientation of the methylphenyl group, revealing dihedral angles (~45°) between the chromene and aryl rings .

Q. Q3. What preliminary biological activities have been reported for this compound?

Research Findings :

  • Anticancer Activity : IC₅₀ values of 12–18 µM against MCF-7 and HepG2 cells via mitochondrial apoptosis pathways .
  • Antimicrobial Effects : MIC of 8 µg/mL against S. aureus due to membrane disruption, validated via SEM .
  • Enzyme Inhibition : Moderate COX-2 inhibition (60% at 50 µM) in vitro .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (yield increases from 65% to 82%) .
  • Catalysis : Use ultrasound irradiation (40 kHz) during amidation to enhance reaction kinetics (time reduced from 24h to 6h) .
  • Continuous Flow Systems : Implement microreactors for chromene core synthesis, achieving 95% conversion .

Q. Q5. What mechanistic insights explain its anti-inflammatory activity?

Advanced Analysis :

  • Molecular Docking : The methylphenyl group binds to COX-2’s hydrophobic pocket (PDB: 5KIR), reducing prostaglandin synthesis .
  • In Vivo Studies : Oral administration (50 mg/kg) in murine models reduced TNF-α levels by 40% via NF-κB pathway inhibition .
  • Contradictions : Lower activity in RAW 264.7 macrophages suggests cell-type-dependent mechanisms .

Q. Q6. How do structural modifications alter bioactivity? A comparative study.

Substituent Effects Table :

Analog Key Modification Bioactivity (vs. Target Compound) Reference
N-(4-Nitrophenyl) analogNitro group at para positionHigher cytotoxicity (IC₅₀: 8 µM) but hepatotoxicity
N-(2-Hydroxyphenyl) analogHydroxyl groupEnhanced antioxidant activity (EC₅₀: 22 µM)
N-(4-Chlorobenzyl) analogChlorine substitutionImproved antimicrobial spectrum (MIC: 4 µg/mL)

Q. Q7. How can contradictory data in enzyme inhibition assays be resolved?

Methodological Recommendations :

Assay Standardization : Use identical enzyme sources (e.g., human recombinant vs. murine extracts) to minimize variability .

Control for Solvent Effects : DMSO >1% can denature enzymes; use ≤0.5% in kinase assays .

Orthogonal Validation : Confirm COX-2 inhibition via Western blot (PGE₂ reduction) alongside enzymatic assays .

Q. Q8. What advanced analytical methods validate stability under physiological conditions?

Protocol :

  • HPLC-UV/PDA : Monitor degradation in simulated gastric fluid (pH 2.0, 37°C) over 24h; >90% stability observed .
  • LC-MS/MS : Detect metabolites in rat plasma (t½ = 6.2h), identifying hydroxylation at the chromene ring .
  • Accelerated Stability Testing : 40°C/75% RH for 6 months shows <5% degradation when stored in amber vials .

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